1,3-Diphenylpropene 1,3-Diphenylpropene
Brand Name: Vulcanchem
CAS No.: 3412-44-0
VCID: VC1816702
InChI: InChI=1S/C15H14/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-12H,13H2/b12-7+
SMILES: C1=CC=C(C=C1)CC=CC2=CC=CC=C2
Molecular Formula: C15H14
Molecular Weight: 194.27 g/mol

1,3-Diphenylpropene

CAS No.: 3412-44-0

Cat. No.: VC1816702

Molecular Formula: C15H14

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diphenylpropene - 3412-44-0

CAS No. 3412-44-0
Molecular Formula C15H14
Molecular Weight 194.27 g/mol
IUPAC Name [(E)-3-phenylprop-1-enyl]benzene
Standard InChI InChI=1S/C15H14/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-12H,13H2/b12-7+
Standard InChI Key AIMDYNJRXHEXEL-KPKJPENVSA-N
Isomeric SMILES C1=CC=C(C=C1)C/C=C/C2=CC=CC=C2
SMILES C1=CC=C(C=C1)CC=CC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CC=CC2=CC=CC=C2

Chemical Identity and Structure

1,3-Diphenylpropene (CAS Registry Number 5209-18-7) is also known by alternative names including "Benzene, 1,1'-(1-propene-1,3-diyl)bis-" and "1,3-diphenyl-1-propene" . The compound features a three-carbon propene chain with phenyl groups attached at the first and third carbon positions. The IUPAC Standard InChIKey for this compound is AIMDYNJRXHEXEL-UHFFFAOYSA-N .

The molecular structure of 1,3-diphenylpropene contains a double bond in the propene backbone, which gives rise to geometric isomerism (cis and trans configurations) . The molecular weight of this compound is 194.2717 g/mol . Its structural characteristics significantly influence its physical and chemical behaviors, particularly in terms of reactivity and thermodynamic properties.

Physical Properties

1,3-Diphenylpropene demonstrates specific physical characteristics that are important for understanding its behavior under various conditions. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 1,3-Diphenylpropene

PropertyValueUnitSource
Molecular Weight194.2717g/molNIST
Boiling Point586.00 ± 6.00KNIST
Melting Point285.00 ± 2.00KNIST
Critical Temperature (Tc)845.54KJoback Calculated
Critical Volume (Vc)0.639m³/kmolJoback Calculated
Critical Pressure (Pc)2646.11kPaJoback Calculated

The compound exhibits a relatively high boiling point of 586 K (approximately 313°C), which indicates significant intermolecular forces, likely due to the presence of the phenyl groups that contribute to π-π stacking interactions . The melting point of 285 K (approximately 12°C) suggests that the compound is a solid at standard room temperature but liquefies at moderately elevated temperatures .

Thermodynamic Properties

The thermodynamic characteristics of 1,3-diphenylpropene provide insights into its energy relationships and behavior during physical and chemical transformations. Table 2 presents the thermodynamic data available for this compound.

Temperature-Dependent Properties

The behavior of 1,3-diphenylpropene varies significantly with temperature, particularly regarding its heat capacity and viscosity. Tables 3 and 4 detail these temperature-dependent properties.

Table 3: Gas-Phase Heat Capacity of 1,3-Diphenylpropene at Various Temperatures

Temperature (K)Heat Capacity (J/mol×K)Source
600.12401.48Joback Calculated
641.02419.21Joback Calculated
681.93435.51Joback Calculated
722.83450.48Joback Calculated
763.73464.25Joback Calculated
804.64476.91Joback Calculated
845.54488.57Joback Calculated

Table 4: Viscosity of 1,3-Diphenylpropene at Various Temperatures

Temperature (K)Viscosity (Pa×s)Source
306.570.0023544Joback Calculated
355.500.0010656Joback Calculated
404.420.0005843Joback Calculated
453.350.0003647Joback Calculated
502.270.0002496Joback Calculated
551.190.0001827Joback Calculated
600.120.0001407Joback Calculated

The heat capacity of 1,3-diphenylpropene increases with rising temperature, which is consistent with the general thermodynamic principle that molecules have access to more energy states at higher temperatures . Conversely, as temperature increases, the viscosity decreases dramatically, reflecting the typical inverse relationship between temperature and viscosity in liquids . This pattern indicates that the compound becomes much more fluid at elevated temperatures.

Vapor Pressure Characteristics

The vapor pressure of 1,3-diphenylpropene follows the equation:

ln(Pvp) = A + B/(T + C)

Where:

  • Coefficient A = 1.35903e+01

  • Coefficient B = -4.35101e+03

  • Coefficient C = -1.01042e+02

This equation is valid within the temperature range of 428.12 K to 626.60 K .

Table 5: Vapor Pressure of 1,3-Diphenylpropene at Various Temperatures

Temperature (K)Vapor Pressure (kPa)Source
428.121.33Calculated
450.173.09Calculated
472.236.48Calculated
494.2812.50Calculated

The vapor pressure data indicates that 1,3-diphenylpropene has relatively low volatility at room temperature but becomes increasingly volatile as temperature rises . This property is important for applications that might involve distillation or other separation techniques.

Isomerism and Stereochemistry

1,3-Diphenylpropene exists in both cis and trans isomeric forms due to the presence of the double bond in the propene chain . The Journal of Organic Chemistry has published research on these isomers, indicating their significance in organic chemistry . The stereochemistry of 1,3-diphenylpropene affects its physical properties, reactivity patterns, and potential applications in synthetic organic chemistry.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator